Calystegine A3

Description

also inhibits beta-xylosidase; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,3R,5R)-8-azabicyclo[3.2.1]octane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-5-3-4-1-2-7(11,8-4)6(5)10/h4-6,8-11H,1-3H2/t4-,5-,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCBOVUINUHZJA-MVIOUDGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C(C(CC1N2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@H]([C@@H](C[C@@H]1N2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131580-36-4 | |

| Record name | Calystegine A3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131580-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calystegine A3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131580364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Calystegine A3: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calystegine A3 is a naturally occurring polyhydroxylated nortropane alkaloid belonging to the calystegine class of compounds. These compounds, also known as iminosugars, are analogues of sugars where the ring oxygen has been replaced by a nitrogen atom. This structural feature confers upon them the ability to act as potent inhibitors of various glycosidases, enzymes that play crucial roles in a wide range of biological processes. The unique structure and biological activity of this compound have garnered significant interest within the scientific community, particularly in the fields of glycobiology and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental data for this compound.

Chemical Structure and Properties

This compound possesses a bicyclic nortropane core substituted with three hydroxyl groups. Its systematic IUPAC name is (1R,2S,3R,5R)-8-azabicyclo[3.2.1]octane-1,2,3-triol[1]. The stereochemistry of the hydroxyl groups is crucial for its biological activity.

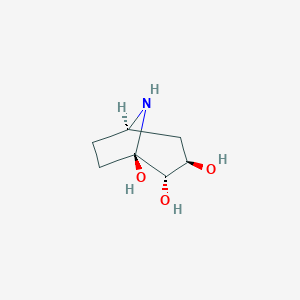

Below is a two-dimensional representation of the chemical structure of this compound:

Caption: 2D Chemical Structure of this compound.

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | (1R,2S,3R,5R)-8-azabicyclo[3.2.1]octane-1,2,3-triol | [1] |

| CAS Number | 131580-36-4 | [1] |

| Molecular Formula | C₇H₁₃NO₃ | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| SMILES | C1C[C@]2(--INVALID-LINK--O">C@HO)O | [1] |

| InChI Key | XOCBOVUINUHZJA-MVIOUDGNSA-N | [1] |

Experimental Data

Natural Occurrence and Isolation

This compound is found in various plant species, most notably in the Solanaceae family, including potatoes (Solanum tuberosum) and eggplants (Solanum melongena), as well as in the Convolvulaceae family.[2][3][4]

A general workflow for the isolation of this compound from plant material is depicted below. This typically involves extraction, followed by ion-exchange chromatography to separate the basic alkaloids from other plant constituents.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of human intestinal α-glucosidases by calystegines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The In-Depth Mechanism of Action of Calystegine A3: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Whitepaper on the Glycosidase Inhibitory Action of Calystegine A3 and its Implications in Drug Development

This technical guide provides a detailed overview of the mechanism of action of this compound, a naturally occurring polyhydroxylated nortropane alkaloid. Primarily of interest to researchers, scientists, and professionals in drug development, this document consolidates current knowledge on its inhibitory effects on various glycosidases, presents detailed experimental protocols for assessing its activity, and explores its impact on cellular pathways.

Introduction

This compound is a member of the calystegine class of alkaloids, which are found in various plant species, including those of the Convolvulaceae and Solanaceae families. Structurally, calystegines are nortropane alkaloids characterized by a bicyclic amine core with multiple hydroxyl groups. This polyhydroxylated nature confers a structural resemblance to monosaccharides, the natural substrates of glycosidase enzymes. This molecular mimicry is the basis of their biological activity as potent and selective inhibitors of a range of glycosidases.

Core Mechanism of Action: Competitive Glycosidase Inhibition

The primary mechanism of action of this compound is the competitive inhibition of glycosidase enzymes.[1][2] These enzymes play crucial roles in the breakdown of complex carbohydrates into simpler sugars, a fundamental process in metabolism. By binding to the active site of these enzymes, this compound prevents the binding and subsequent hydrolysis of their natural carbohydrate substrates.

In silico docking studies have confirmed that this compound binds to the active sites of α-glucosidases like maltase and sucrase.[3][4] This binding is stabilized by the formation of hydrogen bonds between the hydroxyl and amino groups of the calystegine molecule and the amino acid residues within the enzyme's active site. The protonated amino group of this compound is thought to play a critical role in this interaction, mimicking the transition state of the natural substrate during catalysis.

The inhibition by this compound is reversible and competitive, meaning that an increase in the substrate concentration can overcome the inhibitory effect. This characteristic is crucial for its potential therapeutic applications, as it allows for a modulatable effect.

Quantitative Analysis of Glycosidase Inhibition

This compound exhibits inhibitory activity against a range of glycosidases with varying potency. The inhibitory constants (Ki) and the half-maximal inhibitory concentrations (IC50) are key parameters to quantify this activity. The following table summarizes the available quantitative data for this compound against different glycosidases.

| Enzyme | Source | Inhibition Type | Ki (µM) | IC50 (µM) | Reference |

| α-Glucosidase | |||||

| Maltase | Human Intestinal | - | - | Low Inhibition | [3] |

| Sucrase | Human Intestinal | - | - | Low Inhibition | [3] |

| β-Glucosidase | |||||

| Rat Liver | Competitive | - | Selective Inhibition | [1][2] | |

| Bovine Liver | - | - | No Inhibition | [2] | |

| Human Liver | - | - | No Inhibition | [2] | |

| α-Galactosidase | |||||

| Coffee Bean | - | >1000 | - | [5] | |

| Human Liver | - | - | Moderate Inhibition | [2] | |

| β-Xylosidase | |||||

| Human Liver | - | - | Inhibition | [1] |

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of this compound against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

This compound

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a stock solution of α-glucosidase in phosphate buffer. Prepare a series of dilutions of this compound in the same buffer.

-

Reaction Mixture: In a 96-well microplate, add a specific volume of the α-glucosidase solution and the this compound solution (or buffer for the control). Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

-

Initiation of Reaction: Add the pNPG substrate solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specific duration (e.g., 20 minutes).

-

Termination of Reaction: Stop the reaction by adding the sodium carbonate solution. The addition of Na₂CO₃ increases the pH and stops the enzyme activity, while also developing the color of the p-nitrophenol product.

-

Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

-

Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Determination of IC50 Value

The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is determined by performing the α-glucosidase inhibition assay with a range of this compound concentrations. The percentage inhibition is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.

Signaling Pathways and Cellular Effects

The inhibition of glycosidases by this compound can have significant downstream effects on cellular signaling pathways. While direct and extensive research on the specific signaling cascades modulated by this compound is still emerging, some studies and logical deductions provide insights into its potential cellular impact.

A study on a calystegine extract containing A3 demonstrated a protective effect on human adipose-derived stem cells under hyperglycemic conditions. This effect was associated with an improvement in the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and metabolism.[6] The study suggested that by reducing glucotoxicity-induced oxidative stress, the calystegine extract helps maintain the integrity of this vital signaling pathway.

The following diagram illustrates a plausible signaling pathway affected by this compound's inhibition of α-glucosidase, leading to the modulation of the PI3K/AKT/mTOR pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the glycosidase inhibitory activity of this compound.

References

- 1. The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of human intestinal α-glucosidases by calystegines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 131580-36-4 | Benchchem [benchchem.com]

Calystegine A3: A Comprehensive Technical Guide to its Glycosidase Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calystegine A3, a polyhydroxylated nortropane alkaloid found in various plant species, has garnered significant attention within the scientific community for its role as a glycosidase inhibitor. Its structural resemblance to monosaccharides allows it to competitively inhibit a range of glycosidases, enzymes pivotal in carbohydrate metabolism and other biological processes. This technical guide provides an in-depth analysis of the glycosidase inhibition profile of this compound, presenting quantitative inhibitory data, detailed experimental methodologies, and visual representations of experimental workflows and inhibitory mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.

Introduction

Calystegines are a class of naturally occurring polyhydroxylated alkaloids, with this compound being a prominent member. These compounds are found in various plants, including those of the Solanaceae and Convolvulaceae families. The unique three-dimensional structure of this compound, featuring a nortropane skeleton adorned with hydroxyl groups, mimics the structure of natural sugar substrates of glycosidases. This molecular mimicry is the basis of its inhibitory action against these enzymes.

Glycosidases are a broad category of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates, glycoproteins, and glycolipids. Their functions are critical in numerous physiological and pathological processes, including digestion, lysosomal catabolism, and viral entry. Consequently, the inhibition of specific glycosidases presents a promising therapeutic strategy for a variety of diseases, such as diabetes, lysosomal storage disorders, and viral infections. This guide focuses specifically on the inhibitory profile of this compound against a panel of relevant glycosidases.

Quantitative Inhibition Profile of this compound

The inhibitory potency of this compound has been quantified against several glycosidases from various sources. The data, primarily presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), are summarized in the tables below for ease of comparison.

Table 1: Inhibition of β-Glucosidases by this compound

| Enzyme Source | Inhibition Constant (Ki) |

| Almonds | 43 µM[1] |

| Rat Liver | Selective inhibition observed, but specific Ki not provided in the searched articles.[2][3] |

Table 2: Inhibition of α-Galactosidases by this compound

| Enzyme Source | Inhibition Constant (Ki) |

| Coffee Bean | 190 µM[1] |

| Human | Moderate inhibition observed, but specific Ki not provided in the searched articles.[2] |

Table 3: Inhibition of Human Intestinal α-Glucosidases by this compound

| Enzyme | Inhibition Constant (Ki) | IC50 |

| Sucrase | 227 µM | Not provided in the searched articles. |

| Maltase | Weak inhibition, Ki not calculable.[4] | Not provided in the searched articles. |

Mechanism of Action: Competitive Inhibition

The primary mechanism by which this compound inhibits glycosidases is competitive inhibition. Due to its structural similarity to the natural monosaccharide substrates of these enzymes, this compound can bind to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed. This interaction is reversible, and the degree of inhibition is dependent on the concentrations of both the inhibitor and the substrate. In silico docking studies have confirmed the binding of this compound to the active sites of enzymes like maltase and sucrase.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the determination of the glycosidase inhibition profile of this compound.

General Glycosidase Inhibition Assay Workflow

The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound like this compound against a specific glycosidase.

β-Glucosidase Inhibition Assay

This protocol is adapted from studies investigating the inhibition of β-glucosidase by calystegines.

-

Materials:

-

β-Glucosidase from almonds

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG) as substrate

-

Sodium acetate buffer (e.g., 0.1 M, pH 5.0)

-

This compound stock solution

-

Sodium carbonate (Na2CO3) solution (e.g., 0.2 M) for stopping the reaction

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

-

Add the different concentrations of this compound to the respective wells. A control well should contain the vehicle (buffer) instead of the inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding a fixed volume of the pNPG substrate solution to all wells.

-

Incubate the reaction mixture at the same temperature for a specific duration (e.g., 30 minutes).

-

Terminate the reaction by adding the sodium carbonate solution. The addition of a basic solution results in the formation of the yellow p-nitrophenolate ion.

-

Measure the absorbance of each well at a wavelength of 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The inhibition constant (Ki) for competitive inhibition can be determined by measuring the reaction rates at various substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.

-

α-Galactosidase Inhibition Assay

This protocol is based on methodologies used to assess the inhibition of α-galactosidase.

-

Materials:

-

α-Galactosidase from coffee beans

-

p-Nitrophenyl-α-D-galactopyranoside (pNPGal) as substrate

-

Citrate-phosphate buffer (e.g., 0.1 M, pH 6.5)

-

This compound stock solution

-

Sodium carbonate (Na2CO3) solution (e.g., 0.2 M)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Follow the same steps for inhibitor and enzyme preparation as described in the β-glucosidase assay.

-

In a 96-well microplate, combine the enzyme solution and different concentrations of this compound.

-

Pre-incubate the mixture.

-

Start the reaction by adding the pNPGal substrate solution.

-

Incubate the reaction mixture under controlled conditions.

-

Stop the reaction with the sodium carbonate solution.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 and Ki values as described previously.

-

Conclusion and Future Perspectives

This compound demonstrates a clear, albeit moderate, inhibitory activity against several key glycosidases. Its competitive mode of action, arising from its structural similarity to monosaccharides, makes it an interesting candidate for further investigation in the context of diseases where glycosidase activity is dysregulated. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to build upon.

Future research should aim to expand the inhibition profile of this compound to a wider array of glycosidases, including those from human lysosomes and other therapeutically relevant sources. Structure-activity relationship studies, involving the synthesis of this compound analogs, could lead to the development of more potent and selective inhibitors. Furthermore, in vivo studies are essential to validate the therapeutic potential of this compound and to assess its pharmacokinetic and pharmacodynamic properties. The information compiled in this technical guide is intended to facilitate and inspire such future endeavors in the exciting field of glycosidase inhibitor research and development.

References

- 1. Calystegins, a novel class of alkaloid glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of human intestinal α-glucosidases by calystegines - PubMed [pubmed.ncbi.nlm.nih.gov]

Calystegine A3: A Comprehensive Technical Guide to its Discovery, Chemistry, and Biological Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calystegine A3 is a polyhydroxylated nortropane alkaloid first discovered in the roots of Calystegia sepium (hedge bindweed). As a member of the calystegine family, it has garnered significant interest within the scientific community due to its potent and selective inhibitory activity against various glycosidases. This property positions this compound and its analogs as promising candidates for the development of therapeutic agents for a range of diseases, including metabolic disorders and lysosomal storage diseases. This technical guide provides an in-depth overview of the discovery, history, isolation, structure elucidation, and biological activity of this compound, complete with detailed experimental protocols and data presented for scientific and research applications.

Discovery and Natural Occurrence

This compound was first isolated from the roots of Calystegia sepium, a plant belonging to the Convolvulaceae family. Subsequent studies have identified its presence in various other plant species, including edible plants such as potatoes (Solanum tuberosum) and sweet potatoes (Ipomoea batatas). The occurrence of calystegines in food crops has raised interest in their potential dietary implications and pharmacological effects.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₃ | |

| Molecular Weight | 159.18 g/mol | |

| IUPAC Name | (1R,2S,3R,5R)-8-azabicyclo[3.2.1]octane-1,2,3-triol | |

| PubChem CID | 183073 | |

| CAS Number | 131580-36-4 |

Biosynthesis

This compound is biosynthesized in plants via the tropane alkaloid pathway, with pseudotropine serving as a key precursor. The biosynthesis involves a series of enzymatic reactions, including the critical involvement of 3β-tigloyloxytropane synthase (TS), a BAHD acyltransferase. The silencing of the gene encoding for this enzyme has been shown to significantly decrease the production of this compound.

Caption: Biosynthetic pathway of this compound from tropinone.

Isolation from Calystegia sepium

The following is a detailed protocol for the isolation of this compound from the roots of Calystegia sepium, based on established ion-exchange chromatography methods.

Experimental Protocol

1. Plant Material and Extraction:

-

Freshly harvested roots of Calystegia sepium (1 kg) are washed, minced, and then homogenized in 80% ethanol (3 L) using a blender.

-

The homogenate is stirred at room temperature for 24 hours.

-

The mixture is filtered, and the solid residue is re-extracted twice more with 80% ethanol.

-

The combined ethanolic extracts are concentrated under reduced pressure at 40°C to yield a crude aqueous extract.

2. Cation-Exchange Chromatography:

-

The crude aqueous extract is acidified to pH 3.0 with 1 M HCl and applied to a column of Dowex 50W-X8 (H⁺ form, 200-400 mesh, 5 x 40 cm).

-

The column is washed extensively with deionized water until the eluate is neutral.

-

The calystegines are eluted with 2 M aqueous ammonia.

-

The ammonia eluate is collected and concentrated under reduced pressure to yield a crude calystegine fraction.

3. Anion-Exchange Chromatography:

-

The crude calystegine fraction is dissolved in a minimal amount of deionized water and applied to a column of Dowex 1-X8 (acetate form, 200-400 mesh, 2.5 x 30 cm).

-

The column is eluted with deionized water.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:ammonia (2:3:1, v/v/v) and visualized with ninhydrin spray.

4. Final Purification:

-

Fractions containing this compound are pooled and further purified by repeated chromatography on a smaller Dowex 50W-X8 column, using a gradient of aqueous ammonia for elution.

-

The purified this compound is obtained as a white solid after lyophilization.

Caption: Workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound was elucidated using a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of this compound typically shows a prominent protonated molecular ion [M+H]⁺, which allows for the determination of its elemental composition.

Fragmentation Pattern: While detailed public data on the specific HRMS fragmentation of underivatized this compound is limited, analysis of silylated derivatives shows characteristic losses of trimethylsilanol (TMSOH) and fragments arising from the cleavage of the bicyclic nortropane core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the definitive structural assignment of this compound.

¹H and ¹³C NMR Spectral Data (in D₂O):

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 1 | 72.4 | - |

| 2 | 71.8 | 3.95 (d, J = 3.5 Hz) |

| 3 | 70.1 | 4.10 (t, J = 3.5 Hz) |

| 4 | 34.5 | 2.20 (m), 1.95 (m) |

| 5 | 58.9 | 3.65 (br s) |

| 6 | 29.8 | 2.15 (m), 1.80 (m) |

| 7 | 34.2 | 2.20 (m), 1.95 (m) |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Biological Activity: Glycosidase Inhibition

This compound is a known inhibitor of several glycosidases. Its inhibitory activity is selective and depends on the source of the enzyme.

Quantitative Inhibitory Data

| Enzyme | Source | Inhibition Type | Kᵢ / IC₅₀ (µM) | Reference |

| α-Galactosidase | Coffee Bean | Competitive | 5.2 (for N-methyl-A3) | |

| β-Glucosidase | Rat Liver | Selective Inhibition | - | |

| α-Glucosidase | Human Intestinal | Low Inhibition | - |

Note: A dash (-) indicates that a precise value was not available in the reviewed literature.

Glycosidase Inhibition Assay Protocol

The following is a generalized protocol for determining the glycosidase inhibitory activity of this compound using a chromogenic substrate.

Materials:

-

Glycosidase enzyme (e.g., β-glucosidase from rat liver)

-

p-Nitrophenyl-glycoside substrate (e.g., p-nitrophenyl-β-D-glucopyranoside)

-

This compound

-

Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 6.0)

-

Stop solution (e.g., 0.2 M sodium carbonate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add 20 µL of each this compound dilution (or buffer for control).

-

Add 20 µL of the glycosidase solution (pre-diluted in assay buffer to an appropriate concentration) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the p-nitrophenyl-glycoside substrate solution (dissolved in assay buffer).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of the stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: (1 - (Absorbance of sample / Absorbance of control)) * 100.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for a typical glycosidase inhibition assay.

Conclusion

This compound is a fascinating natural product with significant potential in the field of drug discovery. Its selective inhibition of glycosidases makes it a valuable tool for studying carbohydrate metabolism and a promising starting point for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the key scientific and technical aspects of this compound, from its discovery to its biological evaluation, to aid researchers in their ongoing and future investigations into this important molecule. Further research is warranted to fully elucidate its therapeutic potential and to develop synthetic strategies for the production of novel, more potent analogs.

Calystegine A3: A Technical Review of its Biochemical Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calystegine A3 is a polyhydroxylated nortropane alkaloid belonging to the calystegine family of natural products. First isolated from the roots of Calystegia sepium (hedge bindweed), it has since been identified in various other plant species, including those of the Solanaceae and Moraceae families. Structurally, this compound is characterized by a bicyclic nortropane skeleton with three hydroxyl groups, which confers upon it a structural similarity to monosaccharides. This molecular mimicry is the basis of its primary biological activity: the inhibition of glycosidase enzymes. This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its biochemical properties, synthesis, and potential therapeutic applications, with a particular emphasis on quantitative data and experimental methodologies.

Biochemical Profile and Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This inhibitory activity is attributed to its structural resemblance to the natural substrates of these enzymes.

Glycosidase Inhibition

The inhibitory profile of this compound has been investigated against a range of glycosidases. However, detailed quantitative data in the form of inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are not extensively available in the public domain. Existing studies suggest a selective but relatively weak inhibitory activity compared to other calystegines.

One study reported that this compound selectively inhibits rat liver β-glucosidase, although a specific Ki or IC50 value was not provided[1][2]. In another study investigating its effect on human intestinal α-glucosidases, this compound exhibited low in vitro inhibition of maltase and sucrase at concentrations of 119 and 476 μM[3][4][5]. This suggests that its potency against these particular human digestive enzymes is limited.

Table 1: Summary of Quantitative Glycosidase Inhibition Data for this compound

| Enzyme | Source | Inhibition Data | Reference |

| β-Glucosidase | Rat Liver | Selective Inhibition (No quantitative value reported) | [1][2] |

| Maltase | Human Intestinal | Low inhibition at 119 and 476 μM | [3][4][5] |

| Sucrase | Human Intestinal | Low inhibition at 119 and 476 μM | [3][4][5] |

Note: The available literature lacks comprehensive quantitative data for the inhibitory activity of this compound against a wide range of glycosidases.

The biological activity and potential toxicity of calystegines are linked to their ability to inhibit glycosidases, which can disrupt carbohydrate metabolism and potentially lead to lysosomal storage toxicity[6].

Experimental Protocols

Extraction and Isolation from Plant Material

A general methodology for the extraction and isolation of calystegines, including this compound, from plant sources involves the following steps. This protocol is based on methods described for the isolation of calystegines from root cultures.

Protocol 1: Extraction and Purification of this compound from Plant Material

-

Homogenization: Fresh plant material (e.g., roots) is homogenized in an acidic aqueous solution (e.g., 0.1 M HCl) to extract the alkaloids.

-

Centrifugation: The homogenate is centrifuged to pellet solid debris, and the supernatant containing the crude extract is collected.

-

Cation-Exchange Chromatography: The crude extract is applied to a cation-exchange column (e.g., Dowex 50W-X8). The column is washed with water to remove neutral and anionic compounds.

-

Elution: The calystegines are eluted from the column using a basic solution, such as 2 M ammonium hydroxide.

-

Further Purification (Optional): The eluted fraction can be further purified using techniques like paper chromatography or high-performance liquid chromatography (HPLC).

-

Analysis: The purified fractions are analyzed by methods such as gas chromatography-mass spectrometry (GC-MS) to confirm the presence and purity of this compound.

Chemical Synthesis

The total synthesis of this compound has been achieved, confirming its absolute configuration. The most common synthetic strategies utilize D-glucose as a chiral starting material, leveraging its inherent stereochemistry.

Synthetic Strategy Overview:

A key approach to the synthesis of this compound involves the following sequence[7]:

-

Starting Material: The synthesis commences with a protected derivative of D-glucose.

-

Zinc-Mediated Tandem Reaction: A crucial step is a zinc-mediated tandem fragmentation-allylation reaction of a methyl 6-iodo glucoside intermediate. This reaction forms an unsaturated aldehyde, which is then converted to a nona-1,8-diene derivative.

-

Ring-Closing Metathesis (RCM): The diene is then subjected to ring-closing metathesis to construct the characteristic seven-membered carbon skeleton of the nortropane core.

-

Functional Group Manipulations: Subsequent steps involve deoxygenation (e.g., via the Barton-McCombie protocol), hydroboration, and oxidative workup.

-

Deprotection: Finally, removal of the protecting groups affords this compound.

Biological Assays: Glycosidase Inhibition

The following is a generalized protocol for determining the inhibitory activity of this compound against a target glycosidase.

Protocol 2: In Vitro Glycosidase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare a solution of the target glycosidase (e.g., α-glucosidase, β-glucosidase) in a suitable buffer (e.g., phosphate or citrate buffer) at a specific pH optimum for the enzyme. Prepare a solution of the corresponding p-nitrophenyl (pNP) glycoside substrate in the same buffer.

-

Inhibitor Preparation: Prepare a stock solution of this compound in the assay buffer. A series of dilutions should be made to determine the IC50 value.

-

Assay Procedure: a. In a 96-well microplate, add a fixed volume of the enzyme solution to each well. b. Add varying concentrations of the this compound solution to the test wells. For control wells, add buffer instead of the inhibitor. c. Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes). d. Initiate the reaction by adding the pNP-glycoside substrate to all wells. e. Incubate the reaction mixture at the same temperature for a specific time (e.g., 30 minutes). f. Stop the reaction by adding a basic solution, such as 0.1 M sodium carbonate. This also develops the color of the liberated p-nitrophenol.

-

Data Analysis: a. Measure the absorbance of each well at 405 nm using a microplate reader. b. Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Abssample - Absblank) / (Abscontrol - Absblank)] * 100 c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. d. To determine the Ki value and the mode of inhibition, perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

Signaling Pathways and Potential Therapeutic Implications

The primary effect of this compound is at the enzymatic level through the inhibition of glycosidases. The downstream consequences of this inhibition on cellular signaling pathways are not well-elucidated in the literature. However, based on its mechanism of action, several potential therapeutic implications can be hypothesized.

Glycosphingolipid Metabolism and Lysosomal Storage Disorders

One of the key areas of interest for glycosidase inhibitors is in the treatment of lysosomal storage disorders, such as Gaucher disease. Gaucher disease is caused by a deficiency in the lysosomal enzyme β-glucocerebrosidase, leading to the accumulation of glucosylceramide[8][9]. By inhibiting other glycosidases, there is a theoretical potential to modulate the overall carbohydrate metabolism, although the direct therapeutic benefit of this compound in this context has not been established. The selective inhibition of rat liver β-glucosidase by this compound suggests a potential, albeit underexplored, interaction with pathways related to glycosphingolipid metabolism.

Potential for Neurological Effects

Given that some glycosidase inhibitors can cross the blood-brain barrier and that glycosidases play a role in the central nervous system, the potential for neurological effects exists. However, studies on this compound have not specifically addressed this.

Conclusion and Future Directions

This compound is a naturally occurring nortropane alkaloid with demonstrated, albeit modest, inhibitory activity against certain glycosidases. While its structural similarity to monosaccharides provides a clear basis for its mechanism of action, the therapeutic potential of this compound remains largely unexplored. The lack of comprehensive quantitative data on its inhibitory profile against a wider range of human enzymes is a significant knowledge gap that hinders a thorough evaluation of its potential applications.

Future research should focus on:

-

Comprehensive Enzyme Profiling: A systematic evaluation of the inhibitory activity of this compound against a broad panel of human glycosidases is necessary to identify specific and potent targets.

-

Elucidation of Signaling Pathways: Investigating the downstream effects of this compound-mediated glycosidase inhibition on cellular signaling pathways will provide a deeper understanding of its biological consequences.

-

Medicinal Chemistry Efforts: The nortropane scaffold of this compound could serve as a template for the design and synthesis of more potent and selective glycosidase inhibitors with improved pharmacokinetic properties.

References

- 1. The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of human intestinal α-glucosidases by calystegines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Overview of available toxicity data for calystegines | EFSA [efsa.europa.eu]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gaucher disease: Unusual presentation and mini-review - PMC [pmc.ncbi.nlm.nih.gov]

Calystegine A3: A Technical Overview of a Potent Glycosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Calystegine A3, a naturally occurring polyhydroxylated nortropane alkaloid, has garnered significant interest within the scientific community for its potent glycosidase inhibitory activity. This technical guide provides a comprehensive overview of its chemical properties, biological functions, and relevant experimental methodologies.

| Identifier | Value |

| CAS Number | 131580-36-4[1][2][3][4] |

| Molecular Formula | C₇H₁₃NO₃[1][2][3][4][5][6] |

| Molecular Weight | 159.18 g/mol [1][4][7] |

| IUPAC Name | (1R,2S,3R,5R)-8-azabicyclo[3.2.1]octane-1,2,3-triol[1][6] |

| Synonyms | (+)-Calystegine A3, 8-Azabicyclo[3.2.1]octane-1,2,3-triol[2] |

Biological Activity and Mechanism of Action

This compound is recognized primarily for its role as a glycosidase inhibitor.[8] Glycosidases are a broad class of enzymes responsible for the hydrolysis of glycosidic bonds in complex carbohydrates. The inhibitory action of this compound is of particular interest in the context of lysosomal storage disorders, such as Gaucher's disease.

In Gaucher's disease, a deficiency in the enzyme β-glucocerebrosidase leads to the accumulation of glucocerebroside in lysosomes. This compound has been shown to act as a pharmacological chaperone for mutant β-glucocerebrosidase. It binds to the enzyme, assisting in its proper folding and stabilization, thereby increasing its residual activity within the cell. This chaperone effect helps to reduce the accumulation of the substrate and alleviate the cellular pathology associated with the disease.

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action of this compound as a pharmacological chaperone, a series of experiments are typically conducted. The following diagrams illustrate a representative signaling pathway and a general experimental workflow.

References

- 1. This compound | 131580-36-4 | Benchchem [benchchem.com]

- 2. (+)-Calystegine A3 | TRC-C148950-25MG | LGC Standards [lgcstandards.com]

- 3. This compound supplier | CAS 131580-36-4 | AOBIOUS [aobious.com]

- 4. dextrauk.com [dextrauk.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | C7H13NO3 | CID 183073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Compound - MetaboFood [metabofood.org]

- 8. This compound | CAS:131580-36-4 | Manufacturer ChemFaces [chemfaces.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Calystegine A3 from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calystegine A3 is a polyhydroxylated nortropane alkaloid found in various plant species, notably within the Convolvulaceae (e.g., Calystegia sepium) and Solanaceae (e.g., Atropa belladonna, Solanum tuberosum) families.[1] This compound and its analogues are potent glycosidase inhibitors, making them attractive targets for research in areas such as antiviral and anticancer therapies, as well as for understanding plant defense mechanisms. This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant material, designed for use in a laboratory setting.

Data Presentation: this compound Content in Various Plant Materials

The concentration of this compound can vary significantly depending on the plant species, tissue type, and developmental stage. The following table summarizes reported concentrations of calystegines in different plant sources.

| Plant Species | Plant Part | This compound Concentration (per gram of fresh weight) | Total Calystegines Concentration (per gram) | Reference |

| Solanum tuberosum (Potato) | Sprouts (3 mm) | - | 3.3 mg (fresh mass) | [1] |

| Ipomoea batatas (Sweet Potato) | Tuber | 0.11 µg (fresh weight) | - | [1] |

| Calystegia sepium (Hedge Bindweed) | Hairy Root Cultures | - | 1.5 mg (dry mass) |

Experimental Protocols

This section outlines the detailed methodologies for the extraction, purification, and quantification of this compound.

Protocol 1: Extraction of Crude this compound from Plant Material

This protocol is based on the widely cited method of maceration in a polar solvent mixture to efficiently extract hydrophilic calystegines.

Materials:

-

Fresh or dried plant material (e.g., roots, tubers, leaves)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Waring blender or equivalent homogenizer

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Sample Preparation:

-

For fresh plant material, wash thoroughly to remove soil and debris. Chop into small pieces.

-

For dried plant material, grind to a fine powder using a mill.

-

-

Extraction:

-

Combine the prepared plant material with a methanol/water (1:1, v/v) solution at a ratio of 1:10 (plant material:solvent, w/v).

-

Homogenize the mixture for 5-10 minutes using a blender.

-

Transfer the homogenate to a flask and stir at room temperature for 24 hours.

-

-

Filtration:

-

Filter the extract through a Buchner funnel fitted with filter paper.

-

Wash the plant residue with a small volume of the methanol/water mixture to ensure complete extraction.

-

Combine the filtrates.

-

-

Concentration:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude aqueous extract.

-

Protocol 2: Purification of this compound by Cation Exchange Chromatography

This protocol describes the purification of the crude extract using a strong cation exchange resin to isolate the basic calystegine alkaloids.

Materials:

-

Crude aqueous extract from Protocol 1

-

Strong cation exchange resin (e.g., Dowex® 50W-X8, H⁺ form)

-

Hydrochloric acid (HCl), 0.1 M

-

Ammonium hydroxide (NH₄OH), 2 M

-

Chromatography column

-

pH meter

-

Fraction collector (optional)

Procedure:

-

Resin Preparation:

-

Prepare a slurry of the cation exchange resin in deionized water.

-

Pour the slurry into a chromatography column and allow it to settle, creating a packed bed.

-

Wash the column with 3-5 bed volumes of deionized water.

-

Equilibrate the column by passing 3-5 bed volumes of 0.1 M HCl, followed by deionized water until the eluate is neutral (pH ~7).

-

-

Sample Loading:

-

Adjust the pH of the crude aqueous extract to approximately 3-4 with 0.1 M HCl.

-

Apply the acidified extract to the top of the equilibrated column at a slow flow rate.

-

-

Washing:

-

Wash the column with 5-10 bed volumes of deionized water to remove neutral and acidic impurities.

-

-

Elution:

-

Elute the bound calystegines by passing 2 M NH₄OH through the column.

-

Collect fractions and monitor the pH of the eluate. The calystegines will elute as the pH of the fractions becomes basic.

-

-

Concentration:

-

Combine the basic fractions containing the calystegines.

-

Concentrate the combined fractions under reduced pressure using a rotary evaporator to remove the ammonia and water, yielding the purified calystegine fraction.

-

Protocol 3: Quantification of this compound by GC-MS after Silylation

Due to their low volatility, calystegines require derivatization prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol details a two-step methoximation and silylation procedure.

Materials:

-

Purified calystegine fraction from Protocol 2

-

This compound standard

-

Pyridine

-

Methoxyamine hydrochloride (MeOx)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

-

Heating block or incubator

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Transfer a known amount of the dried, purified calystegine fraction (and the this compound standard for calibration) to a GC vial.

-

Ensure the sample is completely dry, as water will interfere with the derivatization reaction.

-

-

Methoximation:

-

Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.

-

Cap the vial tightly and heat at 60°C for 45 minutes to protect carbonyl groups.

-

-

Silylation:

-

Cool the vial to room temperature.

-

Add 150 µL of MSTFA with 1% TMCS to the vial.

-

Cap the vial tightly and heat at 60°C for another 45 minutes. This step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.

-

-

GC-MS Analysis:

-

Cool the vial to room temperature before injection.

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Develop a suitable temperature program for the GC to separate the derivatized calystegines.

-

Use the mass spectrometer to identify and quantify the TMS-derivatized this compound by comparing its retention time and mass spectrum to the derivatized standard.

-

Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Cation Exchange Chromatography Principle

Caption: Principle of Cation Exchange Chromatography for Calystegine Purification.

References

Application Notes and Protocols for the Quantification of Calystegine A3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calystegine A3 is a polyhydroxylated nortropane alkaloid found in various plant species, notably within the Solanaceae family, including potatoes and tomatoes.[1] These compounds are of significant interest to researchers due to their potential as glycosidase inhibitors, which gives them a wide range of therapeutic possibilities, including antiviral and anticancer applications. Accurate and robust analytical methods for the quantification of this compound in different matrices are crucial for pharmacokinetic studies, quality control of plant-derived products, and understanding its biosynthesis and physiological roles in plants.

This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on the sample matrix, required sensitivity, and available instrumentation. Due to their high polarity and low volatility, calystegines often require specific sample preparation steps. The most common and effective techniques are GC-MS, which necessitates a derivatization step, and LC-MS, which can often analyze the compounds directly.[2]

Quantitative Data Summary

The following table summarizes the quantitative data for this compound found in various plant matrices as reported in the scientific literature.

| Analytical Method | Matrix | Concentration Range | Reference |

| GC-HRMS-Q-Orbitrap | Tomato (various varieties) | 0.65 mg/kg - 12.47 mg/kg (for a mix of calystegines including A3) | [3] |

| LC-HRMS-Orbitrap | Tomato-based products (crushed, fried, jam) | up to 19.0 mg/kg | [3] |

| Not specified | Potato sprouts (3 mm long) | 3.3 mg total calystegines/g fresh mass | [3] |

| Not specified | Potato flowers and young leaves | 150 µg total calystegines/g fresh mass | [3] |

Detailed Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol describes the quantification of this compound in plant material using Gas Chromatography-Mass Spectrometry following extraction and derivatization. Derivatization is a critical step to increase the volatility of the polar calystegine molecules, making them suitable for GC analysis.[4][5]

1. Sample Preparation and Extraction

-

Sample Collection: Collect fresh plant material (e.g., leaves, tubers, roots). If not processed immediately, flash-freeze in liquid nitrogen and store at -80°C to halt metabolic activity.[1]

-

Homogenization: Weigh approximately 100 mg of frozen plant tissue and grind to a fine powder in a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction:

-

Transfer the powdered sample to a 2 mL microcentrifuge tube.

-

Add 1 mL of extraction solvent (e.g., 80% methanol in water).

-

Vortex thoroughly for 1 minute.

-

Incubate in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new 2 mL tube.

-

To maximize yield, re-extract the pellet with another 1 mL of extraction solvent and combine the supernatants.

-

-

Solvent Evaporation: Evaporate the solvent from the combined supernatants to dryness under a stream of nitrogen gas or using a vacuum concentrator.

2. Derivatization (Silylation)

-

To the dried extract, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine (to act as a catalyst and solvent).

-

Seal the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

-

Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[6]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]

-

Inlet Temperature: 280°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: Increase to 240°C at a rate of 10°C/min.

-

Ramp 2: Increase to 300°C at a rate of 20°C/min, hold for 5 minutes.

-

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Specific ions for derivatized this compound will need to be determined.

4. Quantification

-

Prepare a calibration curve using a certified standard of this compound that has undergone the same derivatization process.

-

Quantify the amount of this compound in the samples by comparing the peak area of the target ion to the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a method for the quantification of this compound in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry. This method offers high sensitivity and specificity and typically does not require derivatization.

1. Sample Preparation and Extraction

-

Follow the same sample collection, homogenization, and extraction steps as described in the GC-MS protocol (Section 1).

-

Filtration: After centrifugation, filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an LC vial to remove any particulate matter.[1]

2. LC-MS/MS Parameters

-

Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.[5]

-

Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: Linearly increase to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and equilibrate.

-

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Parameters:

-

The specific Multiple Reaction Monitoring (MRM) transitions (precursor ion -> product ion) for this compound need to be determined by infusing a standard solution.

-

Optimize declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for each transition.

-

3. Quantification

-

Prepare a calibration curve using a certified standard of this compound in a matrix-matched solvent.

-

Quantify this compound in the samples by comparing the peak area of the specific MRM transition to the calibration curve.

Method Validation

For both GC-MS and LC-MS/MS methods, a full validation should be performed according to ICH guidelines to ensure the reliability of the results.[7][8][9] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

References

- 1. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jfda-online.com [jfda-online.com]

- 5. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]

- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjarr.com [wjarr.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]

Application Notes and Protocols for Calystegine A3 in Glycosidase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calystegine A3 is a polyhydroxylated nortropane alkaloid found in various plants, including those of the Convolvulaceae and Solanaceae families.[1][2] Its structure, resembling that of monosaccharides, allows it to act as a competitive inhibitor of glycosidase enzymes.[2][3] These enzymes are critical for carbohydrate metabolism, and their inhibition is a key therapeutic strategy for managing conditions such as type 2 diabetes and certain lysosomal storage diseases. This document provides a detailed protocol for utilizing this compound in glycosidase inhibition assays, summarizes its known inhibitory activities, and illustrates its mechanism of action.

Data Presentation: Inhibitory Activity of this compound

This compound has demonstrated inhibitory activity against several glycosidases. The following table summarizes the available quantitative data on its inhibition constants (Ki) and provides context for its potency.

| Glycosidase Target | Enzyme Source | Inhibition Constant (Ki) | Notes |

| β-Glucosidase | Not specified | 43 µM | Moderately good inhibitor.[3] |

| α-Galactosidase | Not specified | 190 µM | Weak inhibitor.[3] |

| α-Galactosidase | Coffee Bean | 5.2 µM (for N-methylated A3) | N-methylation significantly enhances inhibitory activity.[4] |

| β-Glucosidase | Rat Liver | Selective Inhibition | Specific Ki value not reported, but selective inhibition observed.[1] |

| Maltase (α-glucosidase) | Human Intestinal | Low in vitro inhibition | Specific IC50/Ki not provided.[2] |

| Sucrase (α-glucosidase) | Human Intestinal | Low in vitro inhibition | Specific IC50/Ki not provided.[2] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (solid)

-

Solvent (e.g., double-distilled water, appropriate buffer)

-

Volumetric flask

-

Pipettes

-

Vortex mixer

Procedure:

-

To prepare a 1 mg/mL stock solution, accurately weigh 1 mg of this compound.

-

Transfer the solid to a 1 mL volumetric flask.

-

Add a small amount of the chosen solvent (e.g., 500 µL of double-distilled water) to dissolve the this compound.

-

Gently vortex the solution until the solid is completely dissolved.

-

Bring the final volume to 1 mL with the solvent.

-

Store the stock solution at -20°C for long-term storage or at 4°C for short-term use. For enzymatic assays, the inhibitor is typically dissolved in the assay buffer.

Protocol for α-Glucosidase Inhibition Assay

This protocol is adapted from studies on human intestinal α-glucosidases and can be modified for other α-glucosidases.[5]

Materials:

-

α-Glucosidase enzyme (e.g., from Saccharomyces cerevisiae, human intestinal extract)

-

Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound stock solution

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

-

Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) to stop the reaction

Procedure:

-

Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of desired final concentrations (e.g., 10 µM to 500 µM).

-

In a 96-well microplate, add the following to each well:

-

Test wells: 50 µL of phosphate buffer, 25 µL of this compound dilution, and 25 µL of α-glucosidase solution.

-

Control well (no inhibitor): 75 µL of phosphate buffer and 25 µL of α-glucosidase solution.

-

Blank well: 100 µL of phosphate buffer.

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 25 µL of the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 100 µL of 1 M Na₂CO₃ to each well.

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of Test Well - Absorbance of Blank Well) / (Absorbance of Control Well - Absorbance of Blank Well)] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol for β-Glucosidase Inhibition Assay

This is a general protocol that can be used to assess the inhibitory activity of this compound against β-glucosidase.

Materials:

-

β-Glucosidase enzyme (e.g., from almonds, rat liver)

-

Substrate: p-Nitrophenyl-β-D-glucopyranoside (pNP-Glc)

-

This compound stock solution

-

Citrate-phosphate buffer (e.g., 0.1 M, pH 5.0)

-

96-well microplate

-

Microplate reader

-

Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

Procedure:

-

Follow the same procedure for preparing serial dilutions of this compound as described for the α-glucosidase assay.

-

In a 96-well microplate, add the following to each well:

-

Test wells: 50 µL of citrate-phosphate buffer, 25 µL of this compound dilution, and 25 µL of β-glucosidase solution.

-

Control well (no inhibitor): 75 µL of citrate-phosphate buffer and 25 µL of β-glucosidase solution.

-

Blank well: 100 µL of citrate-phosphate buffer.

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Start the reaction by adding 25 µL of the pNP-Glc substrate solution to all wells.

-

Incubate the plate at 37°C for a suitable time (e.g., 20 minutes).

-

Terminate the reaction by adding 100 µL of 1 M Na₂CO₃ to each well.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value as described previously.

Mandatory Visualizations

Mechanism of Competitive Inhibition

The structural similarity of this compound to monosaccharides allows it to bind to the active site of glycosidases, thereby preventing the natural substrate from binding and being hydrolyzed. This is a classic example of competitive inhibition.

Caption: Competitive inhibition of glycosidase by this compound.

Experimental Workflow for Glycosidase Inhibition Assay

The following diagram outlines the key steps in a typical in vitro glycosidase inhibition assay using this compound.

Caption: Workflow for a typical glycosidase inhibition assay.

References

- 1. The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Calystegins, a novel class of alkaloid glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Calystegine A3: Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Calystegine A3, a naturally occurring polyhydroxylated nortropane alkaloid found in various plants of the Solanaceae family, has garnered significant interest in metabolic research. Its structural similarity to monosaccharides allows it to function as a potent inhibitor of various glycosidase enzymes, making it a valuable tool for studying carbohydrate metabolism and a potential therapeutic agent for metabolic disorders.

One of the primary applications of this compound is in the investigation of metabolic pathways related to carbohydrate digestion and absorption. It has been shown to inhibit α-glucosidases, such as maltase and sucrase, which are key enzymes in the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. By inhibiting these enzymes, this compound can delay carbohydrate digestion and consequently lower postprandial blood glucose levels, a mechanism relevant to the management of type 2 diabetes. While studies have indicated low in vitro inhibition of human intestinal maltase and sucrase, its potential effects in more complex biological systems warrant further investigation.[1][2][3]

Beyond the gut, this compound has demonstrated inhibitory activity against other glycosidases, including β-glucosidase and α-galactosidase. Its ability to modulate the activity of these enzymes suggests broader applications in studying cellular metabolism and lysosomal storage disorders. For instance, its interaction with β-glucocerebrosidase, the enzyme deficient in Gaucher disease, has been a subject of research.[4] Studies have shown that this compound can bind to β-glucocerebrosidase and, in some cases, act as a pharmacological chaperone, helping to stabilize the enzyme and increase its activity in cells with certain mutations.[4]

Recent research has also unveiled the role of calystegines in modulating intracellular signaling pathways crucial for metabolic regulation. In human adipose-derived stem cells (HuASCs) cultured under hyperglycemic conditions, a total calystegine extract was found to restore the functionality of the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signaling pathway.[5][6] This pathway is central to insulin signaling and cellular growth, and its dysregulation is a hallmark of insulin resistance and type 2 diabetes. The ability of calystegines to promote this pathway highlights their potential in mitigating the cellular stress and dysfunction associated with hyperglycemia.[5][6]

The systemic availability of this compound appears to be limited, as suggested by studies using Caco-2 cell models, which are used to predict intestinal drug absorption.[2][3] This finding is crucial for designing in vivo studies and for the potential development of this compound as a therapeutic agent, suggesting that its primary effects might be localized to the gastrointestinal tract or that strategies to enhance its bioavailability may be necessary for systemic applications.

Quantitative Data

The inhibitory activity of this compound against various glycosidases has been quantified in several studies. The following table summarizes the available data for easy comparison.

| Enzyme Target | Organism/Cell Line | Inhibition Data | Reference |

| Maltase | Human Intestinal (Caco-2 cells) | Low inhibition at 119 µM and 476 µM | [1][7] |

| Sucrase | Human Intestinal (Caco-2 cells) | Low inhibition at 119 µM and 476 µM | [1][7] |

| β-Glucocerebrosidase | Human Lysosomal | Binds to the active site, acts as a pharmacological chaperone | [4] |

Note: Specific IC50 or Ki values for human intestinal maltase and sucrase were not available in the cited literature; however, the concentrations at which low inhibition was observed are provided.

Experimental Protocols

In Vitro α-Glucosidase (Maltase and Sucrase) Inhibition Assay

This protocol is adapted from studies on the inhibition of human intestinal α-glucosidases.[1][3]

Objective: To determine the inhibitory effect of this compound on maltase and sucrase activity in a human intestinal cell line model (Caco-2).

Materials:

-

This compound

-

Caco-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Maltose and Sucrose (Substrates)

-

Glucose oxidase-peroxidase reagent (for glucose quantification)

-

96-well microplates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture and Lysate Preparation:

-

Culture Caco-2 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

-

Once confluent, wash the cells with PBS and harvest them.

-

Lyse the cells to prepare a cell extract containing the intestinal enzymes.

-

-

Inhibition Assay:

-

In a 96-well microplate, add the following to each well:

-

Caco-2 cell extract

-

This compound at desired concentrations (e.g., 119 µM and 476 µM) or vehicle control.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

-

-

Initiate the enzymatic reaction by adding the substrate (maltose or sucrose) to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

-

Quantification of Glucose Production:

-

Stop the reaction (e.g., by heat inactivation).

-

Measure the amount of glucose produced using a glucose oxidase-peroxidase-based colorimetric assay.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

If a dose-response is observed, calculate the IC50 value.

-

Analysis of PI3K/AKT/mTOR Signaling Pathway Activation in Adipose-Derived Stem Cells

This protocol is based on a study investigating the effects of calystegines on human adipose-derived stem cells (HuASCs) under hyperglycemic conditions.[5][6]

Objective: To determine if this compound can restore the PI3K/AKT/mTOR signaling pathway in HuASCs exposed to high glucose.

Materials:

-

This compound

-

Human Adipose-Derived Stem Cells (HuASCs)

-

Mesenchymal stem cell growth medium

-

High-glucose cell culture medium

-

Lysis buffer for protein extraction

-

Primary antibodies against: p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blot apparatus

-

Chemiluminescence detection reagents

Procedure:

-

Cell Culture and Treatment:

-

Culture HuASCs in mesenchymal stem cell growth medium.

-

Induce a hyperglycemic state by exposing the cells to high-glucose medium.

-

Treat the hyperglycemic cells with this compound at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.

-

-

Protein Extraction:

-

After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration in each lysate.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of PI3K, AKT, and mTOR overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to their respective total protein levels.

-

Compare the phosphorylation status of PI3K, AKT, and mTOR in this compound-treated cells to the untreated hyperglycemic control cells.

-

Visualizations

Caption: this compound promotes the PI3K/AKT/mTOR signaling pathway.

Caption: Workflow for α-Glucosidase Inhibition Assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibition of human intestinal α-glucosidases by calystegines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Docking and SAR studies of calystegines: binding orientation and influence on pharmacological chaperone effects for Gaucher's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calystegines Improve the Metabolic Activity of Human Adipose Derived Stromal Stem Cells (ASCs) under Hyperglycaemic Condition through the Reduction of Oxidative/ER Stress, Inflammation, and the Promotion of the AKT/PI3K/mTOR Pathway [mdpi.com]

- 6. Calystegines Improve the Metabolic Activity of Human Adipose Derived Stromal Stem Cells (ASCs) under Hyperglycaemic Condition through the Reduction of Oxidative/ER Stress, Inflammation, and the Promotion of the AKT/PI3K/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing Calystegine A3 for Lysosomal Storage Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction